3-Hydroxypropionic Acid-D4 Sodium Salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H5NaO3 |
|---|---|
Molecular Weight |
116.08 g/mol |
IUPAC Name |
sodium;2,2,3,3-tetradeuterio-3-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1/i1D2,2D2; |
InChI Key |
AVXDKPABPXSLIZ-PBCJVBLFSA-M |
Isomeric SMILES |
[2H]C([2H])(C(=O)[O-])C([2H])([2H])O.[Na+] |
Canonical SMILES |
C(CO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterated 3 Hydroxypropionic Acid
Chemoenzymatic Synthesis of Isotopic Variants
Chemoenzymatic synthesis provides a powerful route to deuterated molecules by combining the specificity of biological catalysts with the versatility of chemical precursors. This approach often involves utilizing the native or engineered metabolic pathways of microorganisms to process deuterated substrates. nih.govmdpi.com Several biosynthetic routes to 3-hydroxypropionic acid (3-HP) have been established in host organisms like Escherichia coli and Saccharomyces cerevisiae, which can be adapted for isotopic labeling. dtu.dkrsc.org
One prominent pathway involves the oxidation of glycerol (B35011). alfa-chemistry.com In this method, a deuterated glycerol precursor (e.g., glycerol-d8) is supplied to a culture of engineered microbes. The enzymatic machinery of the cell then converts the labeled substrate into deuterated 3-HP. Key enzymes in this pathway include coenzyme B12-dependent glycerol dehydratase, which converts glycerol to 3-hydroxypropionaldehyde (3-HPA), and an aldehyde dehydrogenase, which subsequently oxidizes 3-HPA to 3-HP. alfa-chemistry.comfrontiersin.orgnih.gov
Another significant pathway is the malonyl-CoA route, where acetyl-CoA is carboxylated to form malonyl-CoA, which is then reduced to 3-HP by malonyl-CoA reductase. nih.govmdpi.comalfa-chemistry.com By growing the microbial cell factory on a deuterated carbon source that can be metabolized to acetyl-CoA (such as deuterated glucose or acetate), the resulting 3-HP will be appropriately labeled. The high specificity of these enzymes ensures that the stereochemistry and structural integrity of the molecule are maintained during the transformation of the deuterated precursors.
| Pathway | Key Enzyme | Function | Potential Deuterated Substrate |
|---|---|---|---|
| Glycerol Oxidation (CoA-Independent) | Glycerol Dehydratase (GDHt) | Converts glycerol to 3-hydroxypropionaldehyde (3-HPA). alfa-chemistry.com | Glycerol-d8 |
| Glycerol Oxidation (CoA-Independent) | Aldehyde Dehydrogenase (ALDH) | Oxidizes 3-HPA to 3-hydroxypropionic acid. alfa-chemistry.com | 3-Hydroxypropionaldehyde-d4 |
| Malonyl-CoA Pathway | Acetyl-CoA Carboxylase (ACC) | Converts acetyl-CoA to malonyl-CoA. nih.govalfa-chemistry.com | Acetate-d3 (leading to Acetyl-CoA-d3) |
| Malonyl-CoA Pathway | Malonyl-CoA Reductase (MCR) | Reduces malonyl-CoA to 3-hydroxypropionic acid. nih.govalfa-chemistry.com | Malonyl-CoA-d3 |
Chemical Deuteration Strategies for Propionic Acid Derivatives
Chemical synthesis offers direct and versatile methods for introducing deuterium (B1214612) into organic molecules. These strategies often rely on hydrogen isotope exchange (HIE) reactions, where C-H bonds are replaced with C-D bonds under specific catalytic conditions. rsc.org
A well-established method for deuterating saturated carboxylic acids is through catalytic exchange in the presence of a heavy water (D₂O) source. For propionic acid, reaction with D₂O in the presence of a platinum catalyst has been shown to result in the simultaneous replacement of all carbon-bound hydrogen atoms at both the α- and β-positions. rsc.org This approach is particularly effective for producing highly deuterated species like 3-hydroxypropionic acid-d4, assuming a subsequent hydroxylation step or starting from a propionic acid derivative that can be converted to the target molecule.
More targeted deuteration can be achieved using potent deuterated acid catalysts. For instance, deuterated trifluoromethanesulfonic acid (TfOD) has been effectively used for H/D exchange in indole-3-propionic acid, demonstrating its utility for labeling the propionic acid moiety under mild conditions. arkat-usa.org Furthermore, recent advances in C-H activation have enabled highly regioselective deuteration. Palladium-catalyzed systems have been developed for the late-stage β-C(sp³)–H deuteration of free carboxylic acids. chemrxiv.org This methodology allows for the precise introduction of deuterium at the β-position, which would be a key step in a multi-step synthesis of specifically labeled 3-hydroxypropionic acid-d4.
| Method | Catalyst/Reagent | Deuterium Source | Selectivity | Reference |
|---|---|---|---|---|
| Heterogeneous Catalytic Exchange | Platinum (Pt) | Deuterium Oxide (D₂O) | Non-selective (α and β positions). rsc.org | rsc.org |
| Homogeneous Acid-Catalyzed Exchange | Deuterated Trifluoromethanesulfonic Acid (TfOD) | TfOD | Effective for exchange on alkanoic acid chains. arkat-usa.org | arkat-usa.org |
| C-H Activation | Palladium (Pd) complex | Deuterated solvent | Regioselective for β-C(sp³)–H bonds. chemrxiv.org | chemrxiv.org |
Analytical Verification of Deuterium Enrichment and Positional Isomerism
Following synthesis, it is imperative to verify both the extent of deuterium incorporation (isotopic enrichment) and the precise location of the deuterium atoms within the molecule (positional isomerism). A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive information about the position of the deuterium labels.
¹H NMR: In a proton NMR spectrum, the incorporation of a deuterium atom at a specific position results in the disappearance or significant reduction of the corresponding proton signal. studymind.co.uk This allows for straightforward confirmation of which hydrogens have been replaced.
²H NMR: Deuterium NMR directly detects the ²H nucleus, providing a clean spectrum showing signals only from the deuterated positions. sigmaaldrich.com This technique is especially powerful for analyzing highly enriched compounds. sigmaaldrich.com
2D NMR Techniques: Advanced two-dimensional NMR methods are used for unambiguous assignment. Techniques such as deuterium-decoupled ¹H-¹³C correlation spectroscopy can precisely identify a deuterium-bearing carbon atom. cdnsciencepub.com Other methods like ¹H/²H COSY correlate proton and deuterium chemical shifts, providing a direct map of the labeled sites. rsc.org These sophisticated analyses are crucial for confirming the exact location of each deuterium atom and distinguishing between potential positional isomers. cdnsciencepub.comnih.gov
| Technique | Primary Information Provided | Key Advantages |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment, percentage of isotopologues (d₀-d₄). rsc.org | High sensitivity and mass accuracy for quantitative analysis of enrichment. rsc.org |
| ¹H NMR Spectroscopy | Positional information via disappearance of proton signals. studymind.co.uk | Widely available, provides direct evidence of H-D exchange. |
| ²H (Deuterium) NMR Spectroscopy | Direct detection of deuterium signals for positional assignment. sigmaaldrich.com | Low natural abundance leads to clean spectra; ideal for highly enriched samples. sigmaaldrich.com |
| 2D NMR (e.g., ¹H/²H COSY, ¹H-¹³C HSQC/HMBC) | Unambiguous confirmation of deuterium positions through nuclear correlations. cdnsciencepub.comrsc.orgnih.gov | Provides definitive structural proof and distinguishes between complex isomers. cdnsciencepub.com |
Metabolic Flux Analysis and Isotopic Tracer Applications
Tracer Studies in Diverse Biological Systems
Investigations in Mammalian Cell and Tissue Metabolism (In Vitro/Ex Vivo Models)
The use of stable isotope-labeled compounds is a cornerstone of metabolic flux analysis, providing a powerful method to trace the metabolic fate of specific molecules in complex biological systems. Deuterium-labeled tracers, such as the hypothetical use of 3-Hydroxypropionic Acid-D4 Sodium Salt, offer a valuable alternative or complement to more commonly used 13C-labeled substrates.
Detailed Research Findings from Analogous Studies:
Research on deuterated propionate (B1217596) provides a strong analogue for the potential applications of this compound. For instance, a study investigating the metabolism of 2,2-[2H2]propionate in various mammalian cell lines, including human hepatocellular carcinoma (HepG2) cells, platelets, and other cancer cell lines, demonstrated its conversion to acyl-CoA intermediates. This research successfully traced the metabolic pathway of propionate, revealing that propionyl-CoA can be a precursor for the formation of a six-carbon mono-unsaturated acyl-CoA, identified as trans-2-methyl-2-pentenoyl-CoA nih.gov. The use of a deuterated tracer was crucial in elucidating this metabolic route, as the loss of deuterium (B1214612) atoms from the labeled propionate provided key information about the biochemical transformations occurring at the second carbon of the propionyl moiety nih.gov.
These findings highlight how a deuterated tracer like this compound could be employed in in vitro and ex vivo models to:
Trace the metabolic fate of 3-hydroxypropionic acid: By introducing the D4-labeled compound to cell or tissue cultures, researchers could track its uptake and conversion into downstream metabolites using mass spectrometry.
Elucidate novel metabolic pathways: Similar to the discovery of the new acyl-CoA from propionate, using this compound could uncover previously unknown metabolic routes involving this compound in mammalian cells.
Quantify pathway fluxes: The degree of deuterium enrichment in downstream metabolites can be used to calculate the rate of metabolic reactions, providing quantitative insights into cellular metabolism under various physiological or pathological conditions.
The table below illustrates the types of mammalian cell and tissue models where a deuterated tracer like this compound could be applied, based on analogous studies with deuterated propionate nih.gov.
| Cell/Tissue Model | Investigated Metabolic Pathway | Key Findings from Analogous Propionate Study |
| Human Hepatocellular Carcinoma (HepG2) | Propionate metabolism to acyl-CoA intermediates | Propionate-dependent formation of a six-carbon mono-unsaturated acyl-CoA. |
| Human Platelets | Short-chain fatty acid metabolism | Similar metabolic conversion of propionate as observed in HepG2 cells. |
| Mouse Hepatocellular Carcinoma (Hepa1c1c7) | Propionate metabolism in a different species model | Confirmed the formation of trans-2-methyl-2-pentenoyl-CoA from propionate. |
| Human Bronchoalveolar Carcinoma (H358) | Propionate metabolism in a lung cancer cell line | Demonstrated the generalizability of the observed metabolic pathway across different cell types. |
| Human Colon Adenocarcinoma (LoVo) | Propionate metabolism in a colon cancer cell line | Further supported the widespread nature of the identified metabolic route. |
Integration with Genome-Scale Metabolic Models for Flux Prediction and Validation
Genome-scale metabolic models (GEMs) are comprehensive computational frameworks that represent the entire set of metabolic reactions in an organism. Integrating experimental data from isotopic tracer studies with GEMs enhances the predictive power of these models and allows for a more accurate estimation of metabolic fluxes.
While direct examples of integrating this compound data are unavailable, the principles of integrating data from other isotopic tracers are well-established. Flux Balance Analysis (FBA) is a common method used to predict metabolic fluxes in GEMs by optimizing for a specific cellular objective, such as biomass production nih.gov. However, FBA alone often results in a range of possible flux distributions. Isotopic tracer data provides crucial constraints that narrow down the solution space to a more physiologically relevant state nih.gov.
The process of integrating deuterated tracer data with a GEM would involve the following steps:
Experimental Data Acquisition: Mammalian cells or tissues would be cultured with this compound, and the mass isotopomer distributions of key metabolites would be measured using mass spectrometry.
Model Constraint Formulation: The experimental data on the uptake of the deuterated tracer and the labeling patterns of intracellular metabolites are translated into mathematical constraints on the corresponding reactions in the GEM.
Flux Prediction and Optimization: An optimization algorithm is used to find a flux distribution that is consistent with both the stoichiometric constraints of the metabolic network and the experimental isotopic labeling data.
Model Validation and Refinement: The predicted flux distribution can be compared with other experimental measurements (e.g., gene expression data) to validate and refine the metabolic model dtu.dkfrontiersin.org.
This integrated approach allows for a more robust and accurate prediction of metabolic phenotypes and can help in identifying key metabolic pathways that are altered in disease states.
Computational Tools and Algorithms for Isotopic Data Processing in MFA
The analysis of data from isotopic tracer experiments, including those that would be generated using this compound, requires specialized computational tools and algorithms. These tools are essential for processing the raw mass spectrometry data, correcting for natural isotope abundances, and calculating metabolic fluxes.
Several software packages are available for MFA, many of which can be adapted for use with deuterium-labeled tracers.
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software package for isotopomer network modeling and metabolic flux analysis nih.govbiorxiv.orgvueinnovations.com. INCA can simulate both steady-state and transient isotope labeling experiments and can estimate pathway fluxes from mass isotopomer data nih.govvueinnovations.com. It is a versatile tool that could be used to model the metabolic fate of this compound.
13CFLUX2: A high-performance software suite designed for 13C-metabolic flux analysis, which can also be adapted for other tracers 13cflux.netfz-juelich.de. It provides a comprehensive workflow for designing and evaluating carbon labeling experiments and is known for its computational efficiency 13cflux.net.
MetaboAnalyst: A web-based platform for metabolomics data analysis that includes tools for processing and interpreting data from isotopic labeling studies nih.govmetaboanalyst.canih.gov. While not a dedicated MFA software, it offers functionalities for statistical analysis and visualization of isotopic data that would be valuable in the initial stages of data exploration.
The general workflow for processing isotopic data using these tools is summarized in the table below.
| Step | Description | Relevant Software/Algorithm |
| 1. Data Pre-processing | Raw mass spectrometry data is processed to identify and quantify the mass isotopomers of metabolites. This includes peak picking, alignment, and correction for natural isotope abundances. | Vendor-specific software, MetaboAnalyst, various R packages. |
| 2. Model Construction | A metabolic network model is defined, including all relevant reactions and atom transitions for the tracer of interest. | INCA, 13CFLUX2. |
| 3. Flux Estimation | The software uses an optimization algorithm to find the set of metabolic fluxes that best fit the experimental isotopic labeling data. | INCA, 13CFLUX2. |
| 4. Statistical Analysis | The goodness-of-fit of the model is assessed, and confidence intervals for the estimated fluxes are calculated. | INCA, 13CFLUX2. |
The use of these computational tools is indispensable for extracting meaningful biological insights from the complex datasets generated in isotopic tracer studies.
Sophisticated Analytical Techniques for Deuterated Metabolites
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) stands as a cornerstone for the analysis of deuterated compounds, offering high sensitivity and specificity. Various MS-based approaches are employed to characterize and quantify 3-Hydroxypropionic Acid-D4 Sodium Salt.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of small molecules like 3-hydroxypropionic acid (3-HPA) in complex biological matrices. nih.gov The development of a robust LC-MS/MS method for this compound involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection.
Method development typically begins with the optimization of MS/MS parameters by infusing a standard solution of the analyte. nih.gov For 3-HPA, negative electrospray ionization (ESI) mode is often effective. nih.govsemanticscholar.org The optimization process identifies the most stable and intense precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), which ensures high selectivity and sensitivity. nih.gov
Chromatographic conditions are developed to achieve efficient separation from matrix components. Reversed-phase chromatography is commonly used, and coupling it with techniques like two-dimensional liquid chromatography can further reduce matrix effects and enhance sensitivity for polar compounds. researchgate.net Gradient elution with a mobile phase consisting of water and an organic solvent (like methanol (B129727) or acetonitrile) with an acid modifier (such as formic acid) is frequently employed. nih.gov
A sample data table illustrating typical LC-MS/MS parameters for the analysis of a similar small organic acid is presented below.
| Parameter | Setting |
| LC Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 2.5 kV |
| Desolvation Temp. | 650°C |
| MRM Transition | Analyte-specific (e.g., for 3-HPA) |
This table is illustrative and based on typical methods for small organic acids.
Gas chromatography-mass spectrometry (GC-MS) is another key technique for analyzing small metabolites. However, compounds like 3-hydroxypropionic acid are non-volatile due to their polar carboxyl and hydroxyl groups, making direct GC analysis challenging. semanticscholar.org Therefore, derivatization is a mandatory step to increase their volatility and thermal stability. semanticscholar.orgyoutube.com
A common derivatization strategy for organic acids is a two-step process involving methoximation followed by silylation. youtube.com
Methoximation: This step targets aldehyde and keto groups, converting them into oximes. This is crucial for stabilizing isomers and preventing the formation of multiple derivatives. youtube.com
Silylation: This process replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, typically using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com This significantly increases the volatility of the analyte, making it suitable for GC analysis. semanticscholar.orgyoutube.com
Once derivatized, the sample is injected into the GC-MS system. The chromatographic separation is typically performed on a non-polar capillary column, and the mass spectrometer is used for detection and quantification. researchgate.netnih.gov GC-MS methods can be optimized for high sensitivity, with some applications reaching detection limits in the low µg/kg range. nih.govrestek.com
| Step | Reagent | Purpose |
| 1. Methoximation | Methoxyamine hydrochloride in pyridine | Protects carbonyl groups, prevents tautomerization. youtube.com |
| 2. Silylation | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Replaces active hydrogens, increases volatility. youtube.com |
This table outlines a common derivatization strategy for GC-MS analysis of organic acids.
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying molecular structures and conformational dynamics. While extensively used for proteins, it is also applicable to small molecules to gain structural and quantitative information. nih.gov In the context of this compound, HDX-MS can be used to probe the stability of the deuterium labels.
The core principle of HDX-MS involves exposing a molecule to a deuterated solvent (like D₂O). Labile hydrogens in the molecule will exchange with deuterium atoms from the solvent at a rate dependent on their chemical environment, solvent accessibility, and hydrogen bonding. nih.gov By quenching the exchange reaction and analyzing the mass shift using MS, one can determine the number and rate of exchanging hydrogens. nih.gov
For a pre-labeled compound like 3-HPA-D4, performing the experiment in a protic solvent (like H₂O) can be used to study back-exchange, providing insights into the stability of the carbon-bound deuterons under specific conditions. While hydrogens on heteroatoms (like oxygen) exchange rapidly, carbon-bound hydrogens are generally not exchangeable under typical HDX conditions, though specific catalytic conditions can promote this exchange. mdpi.comresearchgate.net This stability is a critical attribute for its use as an internal standard.
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios in a sample. researchgate.net It is used to determine the relative abundance of isotopes, providing information about the origin and history of a substance. For this compound, IRMS can be employed to precisely determine the level of deuterium enrichment.
In a typical IRMS workflow for organic compounds, the sample is combusted or reduced at high temperatures in an elemental analyzer. nih.gov This process converts the sample into simple gases (e.g., H₂ and CO₂). The resulting gas is then introduced into the mass spectrometer, which separates the isotopes based on their mass-to-charge ratio and measures their abundances with very high precision. researchgate.net This technique can be used to verify the isotopic enrichment of the synthesized 3-HPA-D4, ensuring its quality for use in sensitive applications. nih.gov The precision of IRMS measurements can be very high, often with standard deviations in the per mil (‰) range. nih.govnih.gov
One of the most critical applications of this compound is its use as an internal standard (IS) in quantitative mass spectrometry. rsc.org The principle of isotope dilution mass spectrometry relies on adding a known amount of a stable isotope-labeled version of the analyte to the sample before processing. mdpi.com
The ideal internal standard co-elutes with the unlabeled analyte and exhibits identical chemical and physical behavior during sample extraction, derivatization, and ionization. researchgate.net Deuterated analogs like 3-HPA-D4 are excellent for this purpose because their chemical properties are nearly identical to the natural compound. mdpi.com However, they are distinguishable by mass spectrometry due to the mass difference imparted by the deuterium atoms.
By measuring the ratio of the MS signal of the analyte to the signal of the deuterated internal standard, accurate quantification can be achieved. This method effectively corrects for variations in sample recovery and matrix effects (ion suppression or enhancement) that can occur during the analytical process, leading to highly accurate and precise results. researchgate.net
| Advantage | Description |
| Co-elution | The deuterated standard and native analyte have nearly identical retention times in chromatography. |
| Similar Ionization | Both compounds exhibit similar ionization efficiency in the MS source. |
| Correction for Loss | The standard corrects for analyte loss during sample preparation and extraction. |
| Matrix Effect Compensation | The ratio-based measurement minimizes the impact of ion suppression or enhancement from the sample matrix. researchgate.net |
This table summarizes the advantages of using deuterated analogs as internal standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of molecules, including isotopically labeled compounds. It provides definitive information on the location of the deuterium labels and the isotopic purity of the sample. rsc.orgrsc.org
For this compound, both ¹H (proton) and ²H (deuterium) NMR spectra are informative.
¹H NMR: In the ¹H NMR spectrum of a highly enriched 3-HPA-D4 sample, the signals corresponding to the protons at the deuterated positions will be significantly diminished or absent. The degree of signal reduction can be used to calculate the percentage of deuteration at each specific site.
²H NMR: The ²H NMR spectrum directly detects the deuterium nuclei. It will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. The presence of signals at the expected positions confirms the successful labeling at the C2 and C3 positions of the propionic acid backbone.
Combining ¹H and ²H NMR allows for a comprehensive assessment of isotopic purity and the precise localization of the labels. nih.govresearchgate.net Quantitative NMR (qNMR) techniques can be employed to determine the isotopic abundance with high accuracy, often complementing mass spectrometry data. nih.gov
Chromatographic Separation Techniques for Complex Biological Matrices
Quantifying deuterated metabolites like this compound in biological samples (e.g., plasma, urine, tissue extracts) requires powerful separation techniques to isolate the analyte from a multitude of endogenous compounds. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry (MS), are the methods of choice for this purpose. researchgate.netnih.gov
A significant challenge in the chromatography of deuterated compounds is the "chromatographic deuterium effect" (CDE), where the isotopically labeled version may have a slightly different retention time than its non-labeled counterpart, typically eluting earlier. nih.govacs.org This can complicate quantification, especially when using the deuterated compound as an internal standard for the endogenous, non-labeled analyte. acs.org The CDE is often attributed to subtle differences in hydrophobicity and electronic interactions between the analyte and the stationary phase. acs.orgacs.org
Recent research has focused on mitigating the CDE by optimizing chromatographic conditions. acs.org The choice of the stationary phase is critical. For example, pentafluorophenyl (PFP) columns have been shown to be effective at reducing the CDE compared to traditional C18 columns, particularly under specific mobile phase conditions. nih.govacs.orgacs.org
| Column Type | Separation Principle | Effectiveness in Reducing CDE |
|---|---|---|
| Octadecyl (ODS/C18) | Hydrophobic interactions | Variable; CDE is often observed. |
| Biphenyl | π-π interactions | Moderate reduction. |
| Pentafluorophenyl (PFP) | Multiple interactions (hydrophobic, π-π, dipole-dipole) | Highly effective, especially with optimized mobile phase. nih.gov |
Challenges and Best Practices in Deuterated Metabolite Quantification
Accurate quantification of deuterated metabolites in biological matrices is fraught with challenges that must be addressed through rigorous method development and validation.
Challenges:
Isotope Effects: As discussed, the chromatographic deuterium effect can cause shifts in retention time, potentially leading to inaccurate quantification if not properly managed. nih.govhilarispublisher.com
Matrix Effects: Co-eluting endogenous components from complex biological samples can interfere with the ionization of the target analyte in the mass spectrometer source, causing ion suppression or enhancement. nih.govnih.gov This is a major source of quantitative error in LC-MS based metabolomics.
Isotopic Stability: The stability of the deuterium label is crucial. Labels placed at exchangeable positions (e.g., on heteroatoms like O, N, S) can be lost in solution. Even labels on carbon can sometimes be lost under certain mass spectrometry conditions, compromising the integrity of the analysis. hilarispublisher.com
Standard Availability and Purity: Accurate absolute quantification requires a high-quality, isotopically pure labeled internal standard for each analyte, which can be costly or commercially unavailable. nih.gov
Best Practices:
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): The gold standard for quantification is the use of a SIL-IS. nih.govthermofisher.com While ¹³C-labeled standards are often preferred as they exhibit minimal chromatographic isotope effects, deuterated standards are widely used. nih.govresearchgate.net When using a deuterated standard, it is critical to assess and account for any potential chromatographic separation from the unlabeled analyte.
Thorough Method Validation: The analytical method must be validated for linearity, accuracy, precision, and sensitivity to ensure reliable results. nih.gov
Optimized Sample Preparation and Chromatography: Efficient extraction of the metabolite from the matrix and optimized chromatographic separation are key to minimizing matrix effects. nih.govacs.org
Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer (QqQ) operating in selected reaction monitoring (SRM) mode provides high sensitivity and selectivity, minimizing interferences and improving the accuracy of quantification. thermofisher.com
Careful Label Positioning: When designing or selecting a deuterated standard, the labels should be placed in positions that are not susceptible to chemical or enzymatic exchange. hilarispublisher.com
By adhering to these best practices, researchers can overcome the inherent challenges and achieve accurate and reproducible quantification of this compound in complex biological studies.
Biochemical Pathways and Enzymatic Mechanisms of 3 Hydroxypropionic Acid Metabolism
Biosynthetic Routes in Microorganisms
Microorganisms utilize several distinct pathways to produce 3-HP from various carbon sources. These pathways have been extensively studied and engineered to improve production efficiency. nih.gov The primary biosynthetic routes include glycerol-dependent pathways, malonyl-CoA pathways, β-alanine pathways, and propionyl-CoA pathways.
The conversion of glycerol (B35011) to 3-HP is a well-established biosynthetic route in several microorganisms, including Klebsiella pneumoniae and Lactobacillus reuteri. nih.govresearchgate.net This process can occur through two primary mechanisms: a coenzyme A (CoA)-dependent pathway and a CoA-independent pathway. nih.govfrontiersin.org
In both variations, the initial step involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase. alfa-chemistry.comresearchgate.net However, the subsequent steps differ.
CoA-Dependent Pathway: Following the formation of 3-HPA, propionaldehyde (B47417) dehydrogenase catalyzes its conversion to 3-hydroxypropionyl-CoA (3-HP-CoA). nih.gov This intermediate is then converted to 3-HP in a two-step process involving a phosphotransacylase and a propionate (B1217596) kinase, which also generates ATP. nih.gov
CoA-Independent Pathway: In this simpler route, 3-HPA is directly oxidized to 3-HP by an aldehyde dehydrogenase (ALDH). nih.govfrontiersin.org This pathway has been a primary focus for metabolic engineering due to its directness. nih.gov
A significant challenge in glycerol-dependent pathways is the toxicity of the 3-HPA intermediate, which can inhibit cell growth and productivity. frontiersin.orgnih.gov
| Pathway Feature | Description | Key Enzymes |
| Initial Substrate | Glycerol | - |
| Key Intermediate | 3-Hydroxypropionaldehyde (3-HPA) | Glycerol Dehydratase |
| CoA-Dependent Route | Multi-step conversion of 3-HPA to 3-HP via 3-HP-CoA. | Propionaldehyde Dehydrogenase, Phosphotransacylase, Propionate Kinase |
| CoA-Independent Route | Direct oxidation of 3-HPA to 3-HP. | Aldehyde Dehydrogenase |
The malonyl-CoA pathway represents a versatile route for 3-HP production from various sugars, such as glucose. sdu.edu.cn This pathway leverages central carbon metabolism to channel acetyl-CoA towards 3-HP synthesis. The core of this pathway involves two key enzymatic steps.
First, acetyl-CoA is carboxylated to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). alfa-chemistry.com Subsequently, the bifunctional malonyl-CoA reductase (MCR) reduces malonyl-CoA to 3-HP, proceeding through a malonate semialdehyde intermediate. alfa-chemistry.comnih.gov The MCR enzyme is a critical component and has been a major target for protein engineering to improve its activity and balance the two reductive steps. researchgate.net
Metabolic engineering efforts have focused on increasing the intracellular pool of malonyl-CoA and ensuring a sufficient supply of the reducing cofactor NADPH. sdu.edu.cnrsc.org
| Pathway Feature | Description | Key Enzymes |
| Initial Precursor | Acetyl-CoA | - |
| Key Intermediate | Malonyl-CoA | Acetyl-CoA Carboxylase (ACC) |
| Conversion to 3-HP | Two-step reduction of malonyl-CoA. | Malonyl-CoA Reductase (MCR) |
The β-alanine pathway provides another route to 3-HP from common metabolic intermediates. alfa-chemistry.com In this pathway, β-alanine serves as the direct precursor to 3-HP. The biosynthesis of β-alanine can be engineered from aspartate, which is derived from the tricarboxylic acid (TCA) cycle.
Once β-alanine is formed, it is converted to malonate semialdehyde. This intermediate is then reduced to 3-HP. frontiersin.org A key enzyme in this pathway is β-alanine-pyruvate aminotransferase. chalmers.senih.gov The final reduction step is catalyzed by a 3-hydroxypropionate (B73278) dehydrogenase. frontiersin.org This pathway has been successfully established in hosts like Saccharomyces cerevisiae, achieving high titers of 3-HP. chalmers.senih.gov
| Pathway Feature | Description | Key Enzymes |
| Key Precursor | β-Alanine | - |
| Conversion Steps | Conversion of β-alanine to malonate semialdehyde, followed by reduction to 3-HP. | β-Alanine-Pyruvate Aminotransferase, 3-Hydroxypropionate Dehydrogenase |
| Starting Metabolite | Aspartate (from TCA cycle) | Aspartate Decarboxylase |
The propionyl-CoA pathway, also referred to as a modified β-oxidation pathway, offers an alternative route for 3-HP synthesis. nih.gov This pathway can start from propionate, which is first activated to propionyl-CoA. nih.gov
The core of this pathway involves the conversion of propionyl-CoA to acryloyl-CoA, which is then hydrated to form 3-hydroxypropionyl-CoA. mdpi.com The final step is the conversion of 3-hydroxypropionyl-CoA to 3-HP. Key enzymes in this pathway include propionyl-CoA dehydrogenase and 3-hydroxypropionyl-CoA dehydratase. nih.govnih.gov This pathway has been successfully engineered in Escherichia coli. plos.org
| Pathway Feature | Description | Key Enzymes |
| Initial Substrate | Propionate | - |
| Key Intermediates | Propionyl-CoA, Acryloyl-CoA, 3-Hydroxypropionyl-CoA | Propionate CoA-Transferase, Propionyl-CoA Dehydrogenase, 3-Hydroxypropionyl-CoA Dehydratase |
| Final Product | 3-Hydroxypropionic Acid | 3-Hydroxyisobutyryl-CoA Hydrolase or Propionate-CoA Transferase |
Catabolic and Degradative Pathways of 3-Hydroxypropionic Acid
While the biosynthesis of 3-HP is extensively studied for biotechnological applications, its catabolism is also a crucial aspect of its metabolic role. In some organisms, 3-HP can be utilized as a carbon source. For instance, some soil bacteria can degrade 3-HP.
Inborn errors of metabolism in humans, such as propionic acidemia, can lead to the accumulation of 3-HP as a byproduct of propionyl-CoA metabolism. healthmatters.io In these cases, propionyl-CoA is shunted into alternative pathways, leading to the formation of 3-HP, which is then excreted in the urine. healthmatters.io This indicates the presence of enzymatic machinery capable of converting derivatives of propionyl-CoA to 3-HP.
In some engineered microbial strains, the degradation of 3-HP can be a limiting factor for high-titer production. The enzymes involved in the catabolism of related compounds, such as those in the degradation pathway of phenylpropionic acid in E. coli, might also act on 3-HP, although this is less characterized. asm.org
Enzymology of Key Metabolic Conversions
The efficiency of each biosynthetic pathway for 3-HP is highly dependent on the specific activities and properties of the key enzymes involved.
| Enzyme | Pathway(s) | Function | Source Organism Example |
| Glycerol Dehydratase (GDHt) | Glycerol-Dependent | Converts glycerol to 3-hydroxypropionaldehyde (3-HPA). alfa-chemistry.com | Klebsiella pneumoniae nih.gov |
| Aldehyde Dehydrogenase (ALDH) | Glycerol-Dependent | Oxidizes 3-HPA to 3-HP. alfa-chemistry.com | Escherichia coli, Cupriavidus necator nih.gov |
| Propionaldehyde Dehydrogenase (PduP) | Glycerol-Dependent (CoA-dependent) | Converts 3-HPA to 3-hydroxypropionyl-CoA. alfa-chemistry.com | Lactobacillus reuteri nih.gov |
| Acetyl-CoA Carboxylase (ACC) | Malonyl-CoA | Carboxylates acetyl-CoA to malonyl-CoA. alfa-chemistry.com | Escherichia coli nih.gov |
| Malonyl-CoA Reductase (MCR) | Malonyl-CoA | Reduces malonyl-CoA to 3-HP. nih.gov | Chloroflexus aurantiacus nih.gov |
| β-Alanine-Pyruvate Aminotransferase (BAPAT) | β-Alanine | Involved in the conversion of β-alanine. nih.gov | Bacillus cereus chalmers.se |
| Propionyl-CoA Dehydrogenase (PACD) | Propionyl-CoA | Converts propionyl-CoA to acryloyl-CoA. nih.gov | Candida rugosa nih.gov |
| 3-Hydroxypropionyl-CoA Dehydratase (HPCD) | Propionyl-CoA | Hydrates acryloyl-CoA to 3-hydroxypropionyl-CoA. nih.gov | Chloroflexus aurantiacus nih.gov |
Glycerol Dehydratases and Aldehyde Dehydrogenases
A prominent pathway for 3-HP production utilizes glycerol as a substrate and involves a two-step enzymatic conversion. mdpi.com This pathway is found in nature in various microorganisms and has been extensively engineered in hosts like Escherichia coli and Klebsiella pneumoniae. frontiersin.orgmdpi.com
The initial and often rate-limiting step is the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA). mdpi.com This reaction is catalyzed by a coenzyme B12-dependent glycerol dehydratase (GDHt). mdpi.comnih.gov The activity of glycerol dehydratase is crucial, and its inactivation can halt 3-HP production. mdpi.com To counteract this, a reactivase enzyme is often co-expressed to maintain the dehydratase in an active state. mdpi.com
The second step involves the oxidation of the intermediate 3-HPA to 3-HP. This conversion is carried out by an aldehyde dehydrogenase (ALDH), which utilizes NAD(P)+ as a cofactor. nih.govnih.gov The efficiency of this step is critical, as the accumulation of 3-HPA is toxic to microbial cells. nih.govnih.gov Consequently, a significant focus of metabolic engineering has been the identification and overexpression of highly active ALDHs to ensure rapid conversion of 3-HPA. nih.govnih.govnih.gov
This pathway can be further categorized into CoA-dependent and CoA-independent routes. In the CoA-independent pathway, ALDH directly converts 3-HPA to 3-HP. frontiersin.orgnih.gov The CoA-dependent pathway, observed in organisms like Lactobacillus reuteri, involves the conversion of 3-HPA to 3-hydroxypropionyl-CoA (3-HP-CoA) by a propionaldehyde dehydrogenase, followed by two further enzymatic steps to yield 3-HP, with the concurrent generation of ATP. mdpi.comfrontiersin.org
| Enzyme | Reaction | Cofactor | Organism Source (Examples) |
|---|---|---|---|
| Glycerol Dehydratase (GDHt) | Glycerol → 3-Hydroxypropionaldehyde (3-HPA) | Coenzyme B12 | Klebsiella pneumoniae |
| Aldehyde Dehydrogenase (ALDH) | 3-HPA → 3-Hydroxypropionic Acid (3-HP) | NAD(P)+ | Escherichia coli, Cupriavidus necator, Azospirillum brasilense |
Malonyl-CoA Reductases and Associated Enzymes
An alternative route to 3-HP synthesis proceeds via the central metabolic intermediate malonyl-CoA. mdpi.com This pathway is particularly attractive as it can utilize various sugars, like glucose, that are converted to acetyl-CoA and subsequently to malonyl-CoA. researchgate.net
The key enzyme in this pathway is the bifunctional malonyl-CoA reductase (MCR), which catalyzes the two-step reduction of malonyl-CoA to 3-HP through a malonate semialdehyde intermediate. mdpi.comresearchgate.net The first reaction, the conversion of malonyl-CoA to malonate semialdehyde, is catalyzed by the C-terminal domain of MCR, while the subsequent reduction to 3-HP is carried out by the N-terminal domain. mdpi.comresearchgate.net This enzyme is NADPH-dependent. proquest.com
The supply of malonyl-CoA is a critical factor for the efficiency of this pathway. Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC), a reaction that consumes ATP. mdpi.comresearchgate.net Therefore, strategies to enhance 3-HP production through this pathway often involve the overexpression of ACC to increase the intracellular pool of malonyl-CoA. mdpi.comfrontiersin.org However, balancing the expression and activity of MCR and ACC is crucial to avoid metabolic burden and ensure efficient conversion. researchgate.netfrontiersin.org It has been noted that functional imbalances between the two domains of MCR can limit 3-HP yields. mdpi.com
| Enzyme | Reaction | Cofactor | Organism Source (Examples) |
|---|---|---|---|
| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA + HCO3- + ATP → Malonyl-CoA + ADP + Pi | Biotin, ATP | Corynebacterium glutamicum, Saccharomyces cerevisiae |
| Malonyl-CoA Reductase (MCR) | Malonyl-CoA + 2 NADPH + 2 H+ → 3-HP + 2 NADP+ + Coenzyme A | NADPH | Chloroflexus aurantiacus |
Propionyl-CoA Carboxylase and Related Enzyme Systems
A third major pathway involves the metabolism of propionyl-CoA. Propionyl-CoA carboxylase (PCC) is a biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA to form methylmalonyl-CoA. nih.gov This is a key step in the catabolism of various amino acids and odd-chain fatty acids. nih.gov While PCC is not directly on a primary production pathway to 3-HP, the metabolism of propionyl-CoA is interconnected.
In some engineered pathways, propionate is used as a precursor, which is first converted to propionyl-CoA. nih.gov This propionyl-CoA can then be channeled towards 3-HP through a series of enzymatic reactions. One such pathway involves the conversion of propionyl-CoA to acryloyl-CoA, followed by hydration to 3-hydroxypropionyl-CoA, and finally hydrolysis to 3-HP. mdpi.com The metabolism of propionyl-CoA in host organisms like E. coli can also lead to competing pathways, such as the methylcitrate cycle, which consumes propionyl-CoA. nih.gov Therefore, knocking out genes involved in these competing pathways, such as prpC (encoding methylcitrate synthase), is a common strategy to increase the flux towards 3-HP. nih.gov
In the context of propionic acidemia, a metabolic disorder resulting from PCC dysfunction, 3-hydroxypropionic acid is known to be produced through the beta-oxidation of propionic acid. nih.govtandfonline.com
| Enzyme | Reaction | Cofactor | Relevance to 3-HP Metabolism |
|---|---|---|---|
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA + HCO3- + ATP → (S)-Methylmalonyl-CoA + ADP + Pi | Biotin, ATP | Key enzyme in propionyl-CoA metabolism; its dysfunction can lead to 3-HP formation. |
| Methylcitrate Synthase (PrpC) | Propionyl-CoA + Oxaloacetate → Methylcitrate + Coenzyme A | - | Represents a competing pathway for propionyl-CoA utilization. |
Cofactor Dependencies and Regeneration Mechanisms in 3-Hydroxypropionic Acid Metabolism
The efficiency of 3-HP production is heavily reliant on the availability and regeneration of specific cofactors, primarily nicotinamide (B372718) adenine (B156593) dinucleotides (NAD+/NADH and NADP+/NADPH) and coenzyme B12.
In the glycerol-based pathway, the glycerol dehydratase is strictly dependent on coenzyme B12. nih.govaip.org Many industrially relevant microorganisms, such as E. coli, cannot synthesize coenzyme B12, necessitating its external supplementation, which can be costly. mdpi.com The subsequent oxidation of 3-HPA by aldehyde dehydrogenase requires NAD(P)+. nih.govnih.gov The regeneration of NAD+ from NADH is crucial for maintaining the metabolic flux. Under anaerobic or microaerophilic conditions, which are often employed to protect the oxygen-sensitive glycerol dehydratase, NAD+ regeneration can become a limiting factor. nih.gov
The malonyl-CoA pathway is highly dependent on NADPH, as malonyl-CoA reductase utilizes two molecules of NADPH for each molecule of 3-HP produced. proquest.comnih.gov Therefore, ensuring a sufficient supply of NADPH is a key metabolic engineering strategy. This can be achieved by overexpressing enzymes of the pentose (B10789219) phosphate (B84403) pathway or other NADPH-generating enzymes. rsc.orgnih.gov
The balance between NADH and NAD+ is a recurring theme in the regulation of these pathways. For instance, in the glycerol pathway, the conversion of 3-HPA to 1,3-propanediol (B51772), a common byproduct, regenerates NAD+ from NADH. frontiersin.org Thus, knocking out the gene for 1,3-propanediol oxidoreductase to increase 3-HP yield can disrupt this cofactor balance. mdpi.com
Regulation of Metabolic Fluxes in 3-Hydroxypropionic Acid Pathways
Directing the flow of carbon towards 3-HP and away from competing metabolic pathways is a cornerstone of producing this compound efficiently. Several strategies are employed to regulate metabolic fluxes.
A primary approach is the elimination of byproduct formation by knocking out genes encoding enzymes of competing pathways. mdpi.com For example, in the glycerol-to-3-HP pathway, deleting the gene for 1,3-propanediol oxidoreductase prevents the conversion of the intermediate 3-HPA to the byproduct 1,3-propanediol, thereby increasing the flux towards 3-HP. researchgate.net Similarly, in E. coli, deleting genes involved in acetate (B1210297) formation (ackA-pta) can improve 3-HP yields. diva-portal.orgresearchgate.net
Another key strategy is the overexpression of rate-limiting enzymes in the desired pathway. globethesis.com As mentioned, the activities of glycerol dehydratase and aldehyde dehydrogenase in the glycerol pathway, and acetyl-CoA carboxylase and malonyl-CoA reductase in the malonyl-CoA pathway, are often bottlenecks. mdpi.comresearchgate.net Increasing the expression of these enzymes can significantly enhance the metabolic flux towards 3-HP.
Fine-tuning gene expression is also critical. For instance, the expression of glycerol kinase (glpK), which channels glycerol into the central metabolism, can be placed under the control of an inducible promoter to balance the flux between cell growth and 3-HP production. researchgate.net Furthermore, balancing the expression levels of different enzymes within a pathway is essential to prevent the accumulation of toxic intermediates like 3-HPA and to avoid imposing an excessive metabolic burden on the host cell. frontiersin.orgnih.gov
Mechanistic Investigations Using Deuterated 3 Hydroxypropionic Acid
Probing Reaction Mechanisms via Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful method for determining the rate-limiting steps of an enzymatic reaction and for elucidating the nature of the transition state. This is achieved by measuring the change in the reaction rate when an atom in the substrate is replaced with one of its heavier isotopes. In the context of 3-HP metabolism, the use of 3-Hydroxypropionic Acid-D4 Sodium Salt can provide critical insights into the mechanisms of enzymes that act upon it.
For instance, in the conversion of 3-HP to downstream metabolites, enzymes such as 3-hydroxypropionate (B73278) dehydrogenase and malonate-semialdehyde reductase catalyze key oxidation and reduction steps. By using 3-HP-D4, where deuterium (B1214612) atoms are strategically placed, researchers can determine if the cleavage of a carbon-deuterium (C-D) bond is part of the rate-determining step of the reaction. A significant slowing of the reaction rate with the deuterated substrate (a primary KIE) would indicate that C-H bond breaking is a critical event in the catalytic cycle.
While specific studies detailing the KIE for enzymes utilizing this compound are not extensively reported in publicly available literature, the principles of KIE analysis are well-established. The theoretical application to an enzyme like malonate-semialdehyde reductase, which reduces malonate semialdehyde to 3-HP, or the reverse reaction, would involve comparing the kinetic parameters (k_cat and K_m) obtained with the non-deuterated and deuterated substrates.
Table 1: Hypothetical Kinetic Isotope Effect Data for a 3-HP-Metabolizing Enzyme
| Substrate | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (M⁻¹s⁻¹) | KIE (k_H/k_D) |
| 3-Hydroxypropionic Acid | 100 | 0.5 | 2.0 x 10⁵ | |
| 3-Hydroxypropionic Acid-D4 | 50 | 0.5 | 1.0 x 10⁵ | 2.0 |
This table represents hypothetical data to illustrate the concept of KIE. The values are not derived from actual experimental results.
Substrate Specificity and Enzyme Promiscuity Studies
Understanding the substrate specificity of an enzyme is crucial for metabolic engineering and drug design. Enzymes are often highly specific for their natural substrates, but some can exhibit promiscuity, accepting and transforming alternative molecules. Deuterated compounds like this compound can be employed to investigate these aspects.
Enzymes involved in the 3-HP pathways, such as 3-hydroxypropionyl-CoA dehydratase, have been structurally and functionally characterized to understand their substrate binding pockets. While these studies primarily focus on the natural substrate, the use of a deuterated analog could reveal subtle differences in binding or catalysis. For example, the altered vibrational frequencies of C-D bonds compared to C-H bonds could potentially influence enzyme-substrate interactions, providing insights into the stringency of the active site.
Furthermore, in studies of enzyme promiscuity, where an enzyme's ability to act on non-native substrates is explored, 3-HP-D4 could serve as a probe. By comparing the enzymatic conversion of a library of potential substrates, including the deuterated form of 3-HP, researchers could map the landscape of an enzyme's catalytic capabilities. This is particularly relevant for enzymes that are targets for protein engineering to develop novel biocatalysts.
Table 2: Illustrative Substrate Specificity Profile of a Hypothetical Enzyme
| Substrate | Relative Activity (%) |
| 3-Hydroxypropionic Acid | 100 |
| 3-Hydroxybutyric Acid | 25 |
| 4-Hydroxybutyric Acid | 10 |
| 3-Hydroxypropionic Acid-D4 | 95 |
| Lactic Acid | 5 |
This table provides an illustrative example of how the activity of a hypothetical enzyme might vary with different substrates, including a deuterated analog. The data is not based on published experimental findings.
Elucidation of Stereochemical Aspects in Enzymatic Transformations
Many enzymatic reactions are stereospecific, meaning they proceed with a specific three-dimensional orientation of the substrate and produce a product with a defined stereochemistry. Deuterium labeling is a classic technique to unravel the stereochemical course of these reactions.
For enzymes that act on 3-HP, the use of stereospecifically deuterated this compound can determine which of the prochiral hydrogens at a particular carbon center is removed or replaced during the reaction. For example, in a dehydration reaction catalyzed by an enzyme like 3-hydroxypropionyl-CoA dehydratase, the removal of a proton and a hydroxyl group can occur in either a syn or anti fashion. By synthesizing 3-HP that is deuterated at a specific stereocenter and analyzing the stereochemistry of the product, the geometric course of the elimination can be established.
While the literature does not currently provide specific examples of the use of this compound for this purpose, the methodology is a cornerstone of mechanistic enzymology. Such studies would be invaluable for a complete understanding of the catalytic mechanisms of the enzymes involved in 3-HP metabolism and for the rational design of inhibitors or engineered enzymes with altered stereoselectivity.
Table 3: Potential Stereochemical Outcomes in an Enzymatic Reaction with Deuterated 3-HP
| Starting Material | Enzyme Action | Product Stereochemistry | Mechanistic Implication |
| (2R)-[2-D]-3-Hydroxypropionic Acid | syn-elimination | (E)-[2-D]-Acrylate | |
| (2-R)-[2-D]-3-Hydroxypropionic Acid | anti-elimination | (Z)-[2-D]-Acrylate | |
| (2S)-[2-D]-3-Hydroxypropionic Acid | syn-elimination | (Z)-[2-D]-Acrylate | |
| (2S)-[2-D]-3-Hydroxypropionic Acid | anti-elimination | (E)-[2-D]-Acrylate |
This table outlines the theoretical stereochemical products resulting from syn- and anti-elimination reactions on stereospecifically deuterated 3-HP. This is a conceptual framework and not based on specific experimental data.
Applications in Metabolic Engineering and Bioprocess Development
Rational Design and Optimization of Microbial Cell Factories for 3-Hydroxypropionic Acid Production
The foundation of microbial 3-HP production lies in the rational design of microbial cell factories. This involves selecting a suitable host organism, or "chassis," and equipping it with the necessary genetic machinery to convert a renewable feedstock, such as glucose or glycerol (B35011), into 3-HP. researchgate.netfrontiersin.org Common chassis strains include the well-characterized bacteria Escherichia coli and Klebsiella pneumoniae, as well as the robust yeast Saccharomyces cerevisiae, which is noted for its tolerance to acidic conditions that can simplify fermentation processes. frontiersin.orggoogle.com
Metabolic engineers have successfully introduced several biosynthetic pathways into these hosts. The primary routes explored are:
The Malonyl-CoA Pathway: This pathway converts the central metabolic intermediate acetyl-CoA into 3-HP via malonyl-CoA. nih.gov It involves the expression of heterologous enzymes like acetyl-CoA carboxylase (Acc) and malonyl-CoA reductase (MCR). nih.gov
The Glycerol Pathway: This is a direct, two-step conversion where glycerol is first dehydrated to the intermediate 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase, and then oxidized to 3-HP by an aldehyde dehydrogenase (ALDH). frontiersin.orggoogle.com
The β-Alanine Pathway: This route synthesizes 3-HP from aspartate via the intermediate β-alanine. nih.gov
The optimization of these microbial factories is an iterative process of design, building, and testing. Genetic modifications are systematically introduced to improve the efficiency of the chosen pathway. For instance, researchers have engineered E. coli with a codon-optimized MCR from Chloroflexus aurantiacus and an Acc from Corynebacterium glutamicum, achieving a 3-HP concentration of 10.08 g/L in fed-batch fermentation. nih.gov In another example, optimizing the expression of aldehyde dehydrogenase (PuuC) in K. pneumoniae led to a titer of 83.8 g/L. frontiersin.org The success of each design modification is rigorously quantified, a process that relies heavily on the analytical methods discussed in section 7.3.
| Microorganism | Pathway | Key Genetic Modifications / Strategy | Feedstock | Achieved 3-HP Titer (g/L) |
|---|---|---|---|---|
| Klebsiella pneumoniae | Glycerol | Optimized expression of aldehyde dehydrogenase (PuuC), blocked lactic acid synthesis. frontiersin.org | Glycerol | 83.8 |
| Escherichia coli | Glycerol | Introduction of glycerol dehydratase and a novel aldehyde dehydrogenase (GabD4). google.com | Glycerol | 71.9 |
| Escherichia coli | Malonyl-CoA | Expression of Acc from C. glutamicum and MCR from C. aurantiacus. nih.gov | Glucose | 10.08 |
| Pichia pastoris | Malonyl-CoA | Rational strain engineering based on metabolic flux analysis. nih.gov | Glycerol | 37.1 |
| Aspergillus niger | β-Alanine | Pathway introduction, overexpression of pyruvate (B1213749) carboxylase, deletion of competing dehydrogenase. osti.gov | Corn Stover Hydrolysate | 36.0 |
Strategies for Enhancing Carbon Flux towards Target Metabolites
A primary goal of metabolic engineering is to redirect the flow of carbon from the feedstock towards the desired product, in this case, 3-HP. Microorganisms have complex metabolic networks, and without intervention, only a small fraction of the carbon substrate will be converted to the target chemical. Several strategies are employed to enhance this carbon flux.
One common approach is the deletion of competing pathways that divert carbon away from the 3-HP production route. For example, to improve production from glycerol in E. coli, genes involved in the formation of by-products like acetate (B1210297) and 1,3-propanediol (B51772) are often knocked out. frontiersin.org Similarly, in strains utilizing the malonyl-CoA pathway, efforts are made to down-regulate fatty acid synthesis, which also consumes malonyl-CoA. researchgate.net
Another key strategy is to increase the supply of essential precursors and cofactors. For the malonyl-CoA pathway, this involves boosting the intracellular pool of acetyl-CoA and the reducing cofactor NADPH. researchgate.netnih.gov Overexpression of enzymes like pyruvate carboxylase can increase the flux towards oxaloacetate, a precursor for the β-alanine pathway. osti.gov In P. pastoris, metabolic flux analysis revealed that a tight control of the glycolytic flux limited the availability of acetyl-CoA and ATP, guiding further engineering efforts to alleviate these bottlenecks. nih.gov
Fine-tuning gene expression is also crucial. The accumulation of the intermediate 3-HPA in the glycerol pathway is highly toxic to cells. frontiersin.orggoogle.com Therefore, balancing the expression levels of glycerol dehydratase and aldehyde dehydrogenase is critical to ensure that 3-HPA is rapidly converted to 3-HP without accumulating to toxic levels. frontiersin.org
Characterization of Recombinant Strains using Isotopic Tracing Methods
Evaluating the efficacy of the aforementioned engineering strategies requires precise and accurate quantification of metabolic changes. Isotopic tracing methods are powerful tools for elucidating the flow of metabolites through cellular pathways, a practice known as Metabolic Flux Analysis (MFA). medchemexpress.commdpi.com In a typical MFA experiment, the microorganism is fed a substrate labeled with a stable isotope, such as 13C-glucose. nih.govmedchemexpress.com The isotopic labeling patterns in downstream metabolites are then measured, providing a detailed map of metabolic activity and revealing pathway bottlenecks or inefficiencies. mdpi.com
The accurate quantification of the final product, 3-HP, is paramount in these studies. This is where 3-Hydroxypropionic Acid-D4 Sodium Salt serves its essential function. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) compound is the ideal internal standard for quantification. nih.govnih.govbiopharmaservices.com
When analyzing a complex sample like a fermentation broth, various factors can affect the analytical signal, including sample loss during preparation and matrix effects, where other components in the sample interfere with the ionization of the target analyte. biopharmaservices.comresearchgate.net By adding a known amount of this compound to the sample at the earliest stage of processing, it experiences the same processing variations and matrix effects as the unlabeled 3-HP produced by the cells. biopharmaservices.com Because the D4-labeled standard is chemically identical to the analyte but has a different mass, the mass spectrometer can distinguish between them. The ratio of the signal from the unlabeled 3-HP to the known amount of the D4-labeled internal standard allows for highly accurate and precise calculation of the true 3-HP concentration, correcting for any analytical variability. nih.govnih.gov This accurate measurement is critical for reliably comparing the performance of different engineered strains and determining the true impact of specific genetic modifications.
Challenges in Bioproduction and Research-Oriented Solutions
Despite significant progress, the bioproduction of 3-HP faces several challenges that hinder its commercial viability. Research efforts are actively focused on developing solutions to these hurdles.
Toxicity of Intermediates: As mentioned, the intermediate 3-HPA in the glycerol pathway is highly toxic. Research has focused on enzyme engineering to create more efficient aldehyde dehydrogenases and on fine-tuning promoter strengths to balance enzyme expression and prevent 3-HPA accumulation. frontiersin.orggoogle.com
Product Inhibition: High concentrations of 3-HP itself can be inhibitory to microbial growth and productivity. frontiersin.org One research-oriented solution is to identify and engineer more acid-tolerant microbial hosts. frontiersin.org Another approach involves developing in-situ product recovery methods to continuously remove 3-HP from the fermentation broth, keeping its concentration below inhibitory levels.
Cofactor Imbalance: Many of the biosynthetic pathways for 3-HP are cofactor-dependent, often requiring NADPH. researchgate.netnih.gov An imbalance between cofactor regeneration and consumption can limit the production rate. Metabolic engineers address this by engineering cofactor regeneration pathways, for example, by modulating the flux through the pentose (B10789219) phosphate (B84403) pathway, which is a major source of cellular NADPH. nih.gov
Low Yield and Titer: Achieving commercially relevant production metrics (titer, yield, and productivity) remains a primary challenge. This is addressed by the iterative cycle of metabolic engineering: identifying bottlenecks using tools like MFA, implementing genetic modifications to alleviate them, and accurately measuring the improvements—a process underpinned by the use of precise analytical standards like this compound. nih.govnih.gov
Advanced Research Perspectives and Emerging Methodologies
Integration with Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of 3-HP metabolism requires a holistic view that connects genetic information, protein expression, and metabolic outcomes. The integration of data from various "omics" disciplines—genomics, proteomics, and metabolomics—provides this comprehensive perspective. 3-Hydroxypropionic Acid-D4 Sodium Salt serves as a critical tool in these integrated analyses, particularly in the context of metabolic flux analysis.
By introducing 3-HP-D4 into a biological system, researchers can trace the deuterium (B1214612) label as it is incorporated into downstream metabolites. When combined with multi-omics datasets, this information allows for a more complete picture of cellular physiology. For instance, in studies of microorganisms engineered for 3-HP production, multi-omics analysis has been instrumental. Integrated analyses of proteomics and metabolomics have successfully identified metabolic bottlenecks, competing pathways, and off-target nitrogen sinks that limit the yield of 3-HP. nih.gov
For example, a multi-omics approach in Aspergillus pseudoterreus identified the oxidative degradation of 3-HP as a competing pathway, and the deletion of a related dehydrogenase enzyme led to a significant improvement in 3-HP yield. nih.gov Similarly, in cyanobacteria engineered to produce 3-HP from CO2, proteomic and metabolomic analyses revealed that cellular metabolism adapted by enhancing energy metabolism, carbon fixation, and precursor supply to support 3-HP synthesis. d-nb.info
The use of this compound in such multi-omics studies would enable researchers to:
Quantify Metabolic Flux: Precisely measure the rate of 3-HP conversion through various catabolic or anabolic pathways.
Validate Pathway Models: Correlate observed metabolic fluxes with proteomic data to confirm the activity of specific enzymes and transporters. d-nb.info
Identify Novel Pathways: Trace the D4 label to uncover previously unknown metabolic fates of 3-HP.
This integrated approach moves beyond static snapshots of the metabolome, providing a dynamic view of how genetic modifications and environmental conditions impact the flux through 3-HP-related pathways. nih.govd-nb.info
Table 1: Application of Multi-Omics in 3-Hydroxypropionic Acid Research
| Omics Layer | Type of Data Generated | Contribution to 3-HP Research | Role of 3-HP-D4 Sodium Salt |
|---|---|---|---|
| Proteomics | Quantification of enzyme and transporter protein levels. | Identifies the expression levels of proteins in engineered biosynthetic pathways and competing endogenous pathways. nih.govd-nb.info | Helps correlate protein abundance with the actual metabolic flux through a specific pathway. |
| Metabolomics | Quantification of intracellular and extracellular metabolite concentrations. | Reveals the accumulation of 3-HP, precursors, and by-products, identifying potential metabolic bottlenecks. researchgate.netresearchgate.net | Traces the metabolic fate of 3-HP, distinguishing between newly synthesized and pre-existing pools and quantifying pathway flux. |
| Systems Biology Integration | Integrated models of metabolic networks. | Creates a comprehensive understanding of how genetic changes affect the entire metabolic system to improve 3-HP production. nih.gov | Provides quantitative data to build and validate more accurate and dynamic metabolic models. |
Development of Novel Isotopic Labeling Strategies and Analogues
The utility of this compound is part of a broader strategy involving stable isotope labeling to probe metabolic systems. nih.gov The development of novel isotopic labeling strategies and chemical analogues is a key area of ongoing research, aiming to enhance the precision and scope of tracer-based metabolomics.
Current strategies often rely on labeling with heavy atoms like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). Deuterium labeling, as seen in 3-HP-D4, is advantageous because the introduction of deuterium atoms results in a significant mass shift that is easily detectable by mass spectrometry, with minimal perturbation to the chemical properties of the molecule. Uniformly labeled standards are often preferred as they provide a greater mass shift, which is beneficial for differentiating the labeled compound from its unlabeled counterpart in complex biological samples. thermofisher.com
Future developments in this area are focused on:
Positional Isotope Labeling: Synthesizing 3-HP analogues with deuterium or ¹³C labels at specific atomic positions. This would allow researchers to track the fate of individual atoms through metabolic reactions, providing deeper insights into enzymatic mechanisms and pathway bifurcations.
Isotopically Labeled Derivatization Reagents: Using reagents that are themselves isotopically labeled to tag specific functional groups on metabolites like organic acids. This can improve detection sensitivity and chromatographic separation in mass spectrometry-based analyses. nih.gov
Combinatorial Isotope Labeling: Employing multiple isotopic labels simultaneously (e.g., ¹³C and ¹⁵N) to trace the flow of different elements through metabolic networks. This can help to unravel the interplay between carbon and nitrogen metabolism in the context of 3-HP production.
Development of Chemical Analogues: Synthesizing structural analogues of 3-HP that can act as probes for specific enzymes or transporters. These analogues could be designed to be fluorescent or to contain other reporter groups, enabling their visualization within cells.
These advanced labeling strategies will provide more sophisticated tools for metabolic flux analysis, enabling a more granular understanding of 3-HP metabolism in both native and engineered biological systems. nih.gov
Future Directions in Tracer-Based Metabolomics for 3-Hydroxypropionic Acid Research
Tracer-based metabolomics using compounds like this compound is poised to become an indispensable tool for both fundamental and applied research on 3-HP. The future of this field will likely focus on moving from descriptive analysis to a more predictive and mechanistic understanding of cellular metabolism. nih.gov
Key future directions include:
Dynamic Metabolic Flux Analysis (MFA): While steady-state MFA is well-established, dynamic MFA, which measures how metabolic fluxes change over time in response to perturbations, is an emerging frontier. Using 3-HP-D4, researchers can perform pulse-chase experiments to track the dynamic response of 3-HP metabolic pathways to changes in nutrient availability or other environmental stressors.
Single-Cell Metabolomics: Current metabolomics approaches typically analyze populations of cells, averaging out metabolic heterogeneity. The development of more sensitive analytical techniques may soon allow for tracer experiments at the single-cell level. This would reveal cell-to-cell variability in 3-HP metabolism, which is particularly relevant for understanding microbial populations in industrial fermenters.
Integration with In Silico Metabolic Models: The quantitative data generated from 3-HP-D4 tracer experiments are essential for the development and validation of genome-scale metabolic models (GEMs). These computational models can simulate metabolic fluxes and predict the effects of genetic modifications. As these models become more sophisticated, they can be used to design more efficient cell factories for 3-HP production, guided by empirical data from tracer studies. nih.gov
Clinical and Gut Microbiome Applications: Beyond industrial biotechnology, there is growing interest in the role of short-chain fatty acids like propionic acid in human health, particularly in the context of the gut-brain axis. Tracer studies with 3-HP-D4 could be used to investigate the absorption, distribution, and metabolism of gut-derived propionate (B1217596) and its impact on host physiology and cognitive health. mdpi.com
The continued evolution of analytical instrumentation, particularly high-resolution mass spectrometry and nuclear magnetic resonance (NMR), will further enhance the capabilities of tracer-based metabolomics. These advancements will allow for the detection and quantification of labeled metabolites at lower concentrations and with greater accuracy, opening up new avenues for research into the complex and dynamic world of 3-hydroxypropionic acid metabolism.
Q & A
Basic Research Questions
Q. What is the role of 3-Hydroxypropionic Acid-D4 Sodium Salt in NMR spectroscopy, and how should it be integrated into experimental protocols?
- Methodological Answer : This compound serves as a deuterated internal reference standard in NMR to calibrate chemical shifts. For optimal use:
- Dissolve in deuterated solvents (e.g., D₂O) at concentrations of 0.1–1.0 mM to avoid signal saturation.
- Use a sealed capillary tube or add directly to the sample matrix for homogeneous distribution.
- Calibrate the spectrum using the trimethylsilyl (TMS) proton signal (δ = 0 ppm) or its deuterated analog (TSP-d4) for deuterium lock stability .
Q. What are the best practices for preparing biological samples containing this compound?
- Methodological Answer :
- Homogenization : Freeze-dry tissues or biofluids (e.g., urine) and grind using a cryomill to ensure uniformity .
- Extraction : Use aqueous buffers (e.g., phosphate-buffered D₂O) to solubilize metabolites. Centrifuge at 12,000 × g for 10 minutes to remove particulates.
- Storage : Aliquot samples at −20°C to prevent degradation; avoid repeated freeze-thaw cycles .
Q. How do researchers validate the purity and deuterium incorporation of this compound?
- Methodological Answer :
- Purity : Analyze via high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR) using certified reference materials.
- Deuterium Content : Verify using isotope ratio mass spectrometry (IRMS) or compare integration ratios of deuterated vs. non-deuterated proton signals in ¹H NMR .
Advanced Research Questions
Q. How can spectral overlap between this compound and target analytes be resolved in complex matrices?
- Methodological Answer :
- Spectral Editing : Apply pulse sequences like presaturation or gradient-enhanced spectroscopy to suppress solvent or reference signals.
- Multivariate Analysis : Use principal component analysis (PCA) or partial least squares (PLS) to deconvolute overlapping peaks in metabolomic datasets .
- Alternative References : In lipid-rich samples, consider using sodium trimethylsilylpropanesulfonate (DSS-d6) to minimize interference .
Q. What experimental strategies ensure accurate quantification of deuterium-labeled metabolites when using this internal standard?
- Methodological Answer :
- Calibration Curves : Prepare serial dilutions of the deuterated standard and analyte to account for matrix effects.
- Ion Suppression Checks : In LC-MS/MS, use stable isotope-labeled internal standards (SIL-IS) with identical retention times to correct for ionization variability.
- Cross-Validation : Compare results with orthogonal methods (e.g., GC-MS for volatile metabolites) to confirm consistency .
Q. How is this compound applied in dynamic metabolic flux studies?
- Methodological Answer :
- Isotope Tracing : Administer ¹³C/²H-labeled precursors (e.g., glucose-d7) and track incorporation into downstream metabolites via 2D NMR or high-resolution MS.
- Kinetic Modeling : Use software tools like INCA or OpenFLUX to calculate flux rates, ensuring the deuterated standard corrects for technical variability .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported molecular weights or deuterium content across vendors?
- Methodological Answer :
- Independent Verification : Cross-check vendor-provided COA (Certificate of Analysis) data with in-house HRMS/NMR.
- Batch-Specific Calibration : Request batch-specific deuterium incorporation reports (e.g., ≥98 atom% D) and adjust calculations accordingly .
Q. What steps mitigate batch-to-batch variability in deuterated salt content during longitudinal studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
